3-Methylisothiazole
Overview
Description
3-Methylisothiazole is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring of three carbon atoms, one nitrogen atom, and one sulfur atom. The methyl group attached to the isothiazole ring indicates its substitution at the 3-position. While the provided papers do not directly discuss 3-methylisothiazole, they do provide insights into the chemistry of related isothiazole compounds and their derivatives, which can be informative for understanding the properties and reactivity of 3-methylisothiazole.
Synthesis Analysis
The synthesis of isothiazole derivatives often involves strategies that can potentially be applied to the synthesis of 3-methylisothiazole. For example, solid-phase synthesis methods have been described for the preparation of 3-amino-1,2,4-triazoles, which could be adapted for isothiazole synthesis . Additionally, the synthesis of 3,4,5-trisubstituted isothiazoles as antiviral agents suggests that functionalization at the 3-position of the isothiazole ring is feasible .
Molecular Structure Analysis
The molecular structure of isothiazole derivatives has been studied using various techniques, including X-ray crystallography and computational methods. For instance, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles have been established, providing insights into the geometric parameters that could be relevant for 3-methylisothiazole . Additionally, computational studies have been used to investigate the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt .
Chemical Reactions Analysis
The reactivity of isothiazole derivatives can be inferred from studies on similar compounds. For example, the reaction of 3-Cl/OMe-substituted 5-nitrobenzisothiazoles with hydrazine has been investigated, revealing rearrangement pathways and the formation of Meisenheimer complexes . This suggests that 3-methylisothiazole could also undergo interesting chemical transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives have been explored through experimental and theoretical approaches. Spectroscopic behavior, including FT-IR, FT-Raman, and UV-Vis spectra, has been analyzed for compounds like 3-methylbezothiazole-2-thione . Additionally, the electronic properties, such as frontier molecular orbitals and band gap energies, have been calculated to understand the reactivity of these molecules . These studies provide a foundation for predicting the properties of 3-methylisothiazole.
Scientific Research Applications
Spectroscopic and Electronic Properties
Synthesis and Spectroscopic Research 3-Methylisothiazole has been a subject of research focusing on its synthesis and spectroscopic properties. A study detailed the synthesis of 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole, presenting extensive research on their spectral and electronic properties. The study involved vibrational spectrum analysis using anharmonic approximation, which matched well with experimental data. It further explored the molecule's stability and reduction potential, indicating its susceptibility to reduction. The UV-Vis spectra analysis shed light on the nature of valence electron excitation and electron transition of 3-methyl-4-nitroisothiazole. Detailed analysis of NMR signal shifts and the estimation of molar enthalpy of vaporization were also part of the study (Regiec & Wojciechowski, 2019).
Antibacterial and Antifungal Applications In another research domain, derivatives of 1,2,4-Triazole, a compound related to 3-Methylisothiazole, have shown promise in medicine, particularly as antibacterial and antifungal agents. The study involved synthesizing a series of compounds starting from sodium salt of 3-methylxanthine. The physical-chemical properties of the compounds were researched, and their structure and individuality were confirmed through various spectroscopic methods (Gotsulya, 2016).
Pharmacokinetics and Pain Management
mGluR1 Antagonist Activity A study disclosed the potential of 3-phenyl-5-isothiazole carboxamides as potent allosteric antagonists of mGluR1, showing promise in the domain of pain management. The pharmacokinetic properties of the compounds were favorable, and oral administration of one of the isothiazole compounds demonstrated robust activity in a model of persistent pain, correlating with CNS receptor occupancy (Fisher et al., 2012).
Photochemical Studies
Photochemical Isomerization Research Research on the photochemical isomerization of isothiazoles, including 3-methylisothiazole, provided insights into the reaction mechanisms of these compounds. The study used CASSCF and MP2-CAS methods to determine the structures of conical intersections crucial in photo-transpositions. It explored various reaction mechanisms, concluding that the direct mechanism offered a better explanation for the photochemical reaction pathways of these molecules (Su, 2014).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIUKDGJBXFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219360 | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazole | |
CAS RN |
693-92-5 | |
Record name | Isothiazole, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylisothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.